molecular formula C10H10F5NO4S B1394503 Ethyl (2-nitro-5-(pentafluorosulfanyl)phenyl) acetate CAS No. 1309569-23-0

Ethyl (2-nitro-5-(pentafluorosulfanyl)phenyl) acetate

Cat. No.: B1394503
CAS No.: 1309569-23-0
M. Wt: 335.25 g/mol
InChI Key: UFSKYJYVIQNZRQ-UHFFFAOYSA-N
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Description

Ethyl (2-nitro-5-(pentafluorosulfanyl)phenyl) acetate (CAS 1309569-23-0) is a high-value chemical building block extensively used in synthetic organic and medicinal chemistry . This compound features a pentafluorosulfanyl (SF₅) group, a highly electronegative and lipophilic substituent often described as a "super-trifluoromethyl" group due to its superior electron-withdrawing properties and enhanced steric bulk . The synergistic effect of the ortho-nitro group and the para-SF₅ group on the phenyl ring creates a uniquely electron-deficient aromatic system, making this ester a versatile intermediate for constructing complex molecules in pharmaceutical and agrochemical research . The primary research application of this compound is as a precursor in active pharmaceutical ingredient (API) synthesis and the development of novel bioactive molecules . Its high purity (≥98% to >99%), available in pharma grade, ensures reliability in sensitive reactions . The ester group can be hydrolyzed to the corresponding acid or transformed into other functional groups, while the nitro group can be readily reduced to an aniline, serving as a key handle for further functionalization to generate diverse chemical libraries, including its downstream conversion to 5-(pentafluorosulfanyl)-1,3-dihydro-indol-2-one . This product is intended for research and further manufacturing applications only. It is strictly for laboratory use and is not approved for direct human or veterinary diagnostic, therapeutic, or any other personal uses .

Properties

IUPAC Name

ethyl 2-[2-nitro-5-(pentafluoro-λ6-sulfanyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F5NO4S/c1-2-20-10(17)6-7-5-8(21(11,12,13,14)15)3-4-9(7)16(18)19/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSKYJYVIQNZRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1)S(F)(F)(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F5NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pentafluorosulfanylation of Aromatic Precursors

A key step is the regioselective chloropentafluorosulfanylation of ethynyl anilines or related aromatic substrates. For example, using catalytic triethylborane and oxygen in solvents like ethyl acetate or dichloromethane at low temperatures (−40 to −20 °C) facilitates smooth addition of the SF₅ group, yielding intermediates in high purity and quantitative yields without extensive purification needs. This method provides a single regio- and stereoisomer, confirmed by X-ray crystallography, ensuring precise structural control (Table 1).

Parameter Condition/Value Notes
Catalyst Triethylborane Catalytic amounts
Oxidant Oxygen Required for reaction
Solvent Ethyl acetate or dichloromethane Ethyl acetate preferred for purity
Temperature −40 to −20 °C Low temperature for regioselectivity
Reaction Time Variable (up to 84 h for some steps) Extended times for full conversion
Yield Quantitative to high yields Minimal purification required

Table 1: Conditions for chloropentafluorosulfanylation step

Subsequent Cyclization and Deprotection Steps

Following pentafluorosulfanylation, a one-pot sequence involving dehydrochlorination, cyclization (5-endo-dig), and tosyl group deprotection under basic conditions converts intermediates into the desired SF₅-substituted aromatic building blocks. This reaction sequence is tolerant of various substituents (e.g., nitriles, halides, OCF₃ groups), demonstrating broad applicability.

Esterification to Form Ethyl Acetate Derivative

The ethyl acetate moiety is introduced typically via esterification reactions or by employing ethyl malonate derivatives in the synthesis. For example, potassium ethyl malonate can be prepared by reacting diethyl malonate with potassium hydroxide in dehydrated ethanol at 20–25 °C over 12 hours. This intermediate then reacts with substituted benzoyl chlorides (e.g., 2,3,4,5-tetrafluorobenzoyl chloride) in the presence of magnesium chloride and organic bases such as triethylamine or pyridine in solvents like ethyl acetate or dichloromethane at mild temperatures (0–25 °C) to afford the ethyl benzoylacetate derivatives in high purity and yields (78–95%) (Table 2).

Step Reagents/Conditions Outcome
Preparation of potassium ethyl malonate Diethyl malonate + KOH in dehydrated ethanol, 20–25 °C, 12 h Monoethyl malonate potassium salt, ~95% yield
Acylation 2,3,4,5-Tetrafluorobenzoyl chloride + potassium ethyl malonate + MgCl₂ + triethylamine in ethyl acetate or CH₂Cl₂, 0–25 °C, 10–15 h Ethyl benzoylacetate derivative, 78–95% yield, >98.5% purity

Table 2: Esterification and acylation conditions for ethyl benzoylacetate derivatives

Nitration and Final Functionalization

The nitro group at the 2-position is introduced either prior to or after the SF₅ group installation, depending on the synthetic route. Nitration typically employs standard aromatic nitration conditions, carefully controlled to avoid side reactions with sensitive SF₅ groups. The final compound, Ethyl (2-nitro-5-(pentafluorosulfanyl)phenyl) acetate, is thus obtained with high regioselectivity and purity.

Reaction Mechanisms and Considerations

  • The pentafluorosulfanyl group is introduced via radical or electrophilic substitution using SF₅Cl, which is compatible with solvents like ethyl acetate, facilitating clean reactions.
  • The nitro group can undergo reduction to amine derivatives under catalytic hydrogenation, offering further functionalization pathways.
  • The ester group is stable under the reaction conditions, allowing for selective transformations on the aromatic ring.

Summary of Preparation Route

Step Number Reaction Type Key Reagents/Conditions Product/Intermediate
1 Preparation of potassium ethyl malonate Diethyl malonate + KOH in ethanol, 20–25 °C, 12 h Potassium ethyl malonate
2 Acylation Tetrafluorobenzoyl chloride + potassium ethyl malonate + MgCl₂ + triethylamine, 0–25 °C, 10–15 h Ethyl tetrafluorobenzoylacetate derivative
3 Pentafluorosulfanylation SF₅Cl + triethylborane catalyst + O₂, ethyl acetate, −40 to −20 °C SF₅-substituted aromatic intermediate
4 Nitration Controlled nitration conditions 2-nitro-5-(pentafluorosulfanyl)phenyl acetate

Research Findings and Applications

  • The use of ethyl acetate as solvent in SF₅Cl reactions enhances product purity and yield, minimizing purification steps.
  • The one-pot multi-step sequences for cyclization and deprotection improve efficiency and scalability.
  • The presence of the SF₅ group imparts chemical stability and unique electronic properties, making this compound valuable in medicinal chemistry and materials science.

Chemical Reactions Analysis

Ethyl (2-nitro-5-(pentafluorosulfanyl)phenyl) acetate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various boron reagents . The major products formed from these reactions depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Ethyl (2-nitro-5-(pentafluorosulfanyl)phenyl) acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl (2-nitro-5-(pentafluorosulfanyl)phenyl) acetate involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo reduction to form an amine group, which can then interact with various enzymes and receptors. The pentafluorosulfanyl group can influence the compound’s lipophilicity and electron-withdrawing properties, affecting its overall reactivity and interactions .

Comparison with Similar Compounds

Positional Isomers: Substituent Effects

Ethyl (2-nitro-4-(pentafluorosulfanyl)phenyl) acetate (CAS: 1309569-33-2) is a positional isomer where the -SF₅ group occupies the 4-position instead of the 5-position . Despite sharing the same molecular formula and weight, the altered substituent positions significantly influence electronic and steric properties:

  • Electronic Effects : The nitro group at the 2-position in both compounds creates a meta-directing effect. However, the proximity of -SF₅ at the 5-position (para to the ester in the target compound) versus the 4-position (ortho to the nitro group in the isomer) alters resonance stabilization and reactivity .
  • Synthesis Challenges : The synthesis of -SF₅-substituted aromatics often requires specialized reagents like LiHMDS () or palladium catalysts (). Positional isomers may demand different starting materials or reaction conditions, as seen in failed attempts to synthesize N-pentafluorosulfanylamido derivatives ().

Simplified Analog: Ethyl Phenyl Acetate

Ethyl phenyl acetate (CAS: 101-97-3) is a structurally simpler analog lacking nitro and -SF₅ groups. Key differences include:

  • Physical Properties : Ethyl phenyl acetate has a lower molecular weight (164.2 g/mol ) and a boiling point of 229°C , compared to the target compound’s undefined but likely higher boiling point due to increased molecular complexity .

Sulfonyl-Containing Analogs

Ethyl 5-(phenylsulfonyl)penta-2,4-dienoate () shares structural similarities, such as a sulfonyl group (-SO₂) instead of -SF₅. Key contrasts:

  • Electronic and Biological Effects: The sulfonyl group is less electronegative than -SF₅ but still enhances stability and bioactivity.
  • Synthesis : Both compounds employ LiHMDS in tetrahydrofuran (THF) for deprotonation (), highlighting shared synthetic pathways for electron-deficient aromatic systems.

Fluorinated and Nitro-Substituted Derivatives

Compounds like ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate () demonstrate the prevalence of nitro and fluorine substituents in medicinal chemistry. These groups improve metabolic stability and binding affinity, suggesting the target compound could similarly serve as a scaffold for drug discovery .

Comparative Data Table

Compound Name CAS Number Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Properties/Applications References
Ethyl (2-nitro-5-(pentafluorosulfanyl)phenyl) acetate 1309569-23-0 C₁₀H₁₀F₅NO₄S 2-NO₂, 5-SF₅ 335.248 Research chemical, potential agrochemical use
Ethyl (2-nitro-4-(pentafluorosulfanyl)phenyl) acetate 1309569-33-2 C₁₀H₁₀F₅NO₄S 2-NO₂, 4-SF₅ 335.248 Limited suppliers, positional isomer
Ethyl phenyl acetate 101-97-3 C₁₀H₁₂O₂ Phenyl, ester 164.2 Fragrance, flavoring agent
Ethyl 5-(phenylsulfonyl)penta-2,4-dienoate N/A C₁₃H₁₄O₄S 5-SO₂, dienoate 282.31 Biological activity, conjugation

Biological Activity

Ethyl (2-nitro-5-(pentafluorosulfanyl)phenyl) acetate is an organic compound with a unique structure that includes a nitro group and a pentafluorosulfanyl group attached to a phenyl ring. Its molecular formula is C10H10F5NO4SC_{10}H_{10}F_5NO_4S, and it has a molar mass of approximately 335.25 g/mol. This compound has garnered interest due to its potential applications in pharmaceuticals and materials science, although comprehensive data on its biological activity remains limited.

Chemical Structure and Properties

The presence of both the nitro and pentafluorosulfanyl groups in this compound suggests it may exhibit unique chemical properties. The nitro group can undergo reduction to form an amine, potentially leading to derivatives with different biological activities. The pentafluorosulfanyl group is known for enhancing lipophilicity, which may influence the compound's interaction with biological systems .

Biological Activity Overview

Currently, there is a scarcity of direct studies focusing specifically on the biological activity of this compound. However, insights can be drawn from related compounds and the general behavior of nitro and fluorinated compounds in biological contexts.

Potential Biological Mechanisms

  • Nitro Group Reduction : Nitro groups are often reduced to amines in biological systems, which can alter the compound's reactivity and toxicity profile. This transformation may lead to the formation of reactive intermediates that can interact with cellular components, potentially resulting in cytotoxic effects.
  • Pentafluorosulfanyl Group : The SF5 moiety has been associated with unique biological activities due to its lipophilic nature, which may enhance membrane permeability and influence pharmacokinetics . Compounds containing this group have shown promise in medicinal chemistry, particularly in developing new therapeutic agents.

Comparative Analysis with Related Compounds

To understand the potential biological activity of this compound better, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Ethyl (2-nitro-4-(pentafluorosulfanyl)phenyl) acetateSimilar nitro and pentafluorosulfanyl groupsDifferent positional isomer affecting reactivity
Ethyl (2-amino-5-(pentafluorosulfanyl)phenyl) acetateContains an amino group instead of a nitro groupPotentially different biological activities due to amino functionality
2-nitro-5-(pentafluorosulfanyl)anilineLacks the acetate groupFocused more on amine reactivity rather than esterification

This table illustrates how variations in functional groups and their positions can significantly alter the biological activity of related compounds.

Q & A

Basic Research Questions

Q. What are the key functional groups in Ethyl (2-nitro-5-(pentafluorosulfanyl)phenyl) acetate, and how do they influence reactivity?

  • Answer : The compound contains three critical functional groups:

  • Ester group (ethyl acetate) : Governs hydrolysis behavior under acidic/basic conditions, with reaction rates influenced by pH and temperature .
  • Nitro group (2-nitro) : Acts as a strong electron-withdrawing group, directing electrophilic substitution reactions to meta/para positions and enhancing oxidative stability .
  • Pentafluorosulfanyl (-SF₅) : Imparts high electronegativity and lipophilicity, affecting solubility in organic solvents and potential bioactivity .
    • Methodological Insight : Use computational tools (e.g., DFT calculations) to map electron density and predict regioselectivity in reactions.

Q. What synthetic routes are recommended for preparing this compound?

  • Answer : A typical approach involves:

  • Step 1 : Nitration of 5-(pentafluorosulfanyl)phenyl acetate using mixed HNO₃/H₂SO₄ at 0–5°C to achieve regioselective nitro substitution .
  • Step 2 : Esterification with ethanol under acid catalysis (e.g., H₂SO₄) to form the ethyl ester .
    • Purification : Use gradient elution chromatography (ethyl acetate/hexane, 10–50% v/v) to isolate the product .

Q. Which solvents are optimal for purification and handling of this compound?

  • Answer : The compound exhibits moderate solubility in ethyl acetate (4 g/L at 20°C) and chloroform but is sparingly soluble in water . For recrystallization, use ethyl acetate/hexane mixtures (1:3 ratio) to maximize yield and purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields during synthesis?

  • Answer : Yield discrepancies often arise from:

  • Catalyst variability : Test alternatives like DBU or Hünig’s base for esterification efficiency .
  • Temperature control : Use sealed-tube reactors at 75°C ± 2°C to minimize side reactions .
    • Method : Employ high-throughput screening (HTS) to optimize reaction parameters and validate reproducibility .

Q. What analytical strategies confirm the structural integrity of this compound under acidic conditions?

  • Answer :

  • Hydrolysis kinetics : Monitor ester cleavage in 1M HCl at 25°C via HPLC, tracking acetic acid and ethanol byproducts .
  • Stability assay : Use ¹H/¹⁹F NMR to detect decomposition products (e.g., nitro group reduction or SF₅ hydrolysis) .

Q. How does the pentafluorosulfanyl group affect electronic properties and bioactivity?

  • Answer :

  • Electron density : The -SF₅ group reduces π-electron density in the aromatic ring, confirmed by Hammett σₚ values (σₚ ≈ 0.68) .
  • Bioactivity : Fluorine atoms enhance metabolic stability and membrane permeability; test in vitro assays (e.g., CYP450 inhibition) to evaluate pharmacokinetics .

Q. What advanced techniques validate the compound’s purity and structural conformation?

  • Answer :

  • Spectroscopy : Use FT-IR to confirm ester C=O (1740 cm⁻¹) and nitro N-O (1520 cm⁻¹) stretches .
  • Mass spectrometry : High-resolution ESI-MS to distinguish isotopic patterns of -SF₅ (m/z 127 for SF₅⁻) .
  • X-ray crystallography : Resolve crystal packing effects of the nitro and -SF₅ groups on molecular geometry .

Data Contradiction Analysis

Q. How to address conflicting solubility data in literature?

  • Root cause : Variability in reported solubility (e.g., ethyl acetate vs. water) may stem from impurities or measurement conditions (e.g., temperature, pH) .
  • Resolution : Standardize solubility tests using USP methods and report conditions (e.g., 20°C, 0.1M PBS) .

Experimental Design Considerations

Designing a stability study for long-term storage:

  • Protocol :

  • Store samples at -20°C in amber vials under argon; assess degradation monthly via GC-MS .
  • Compare stability in polar (acetonitrile) vs. non-polar (hexane) solvents .

Optimizing regioselective functionalization of the aromatic ring:

  • Approach :
  • Use directing group strategies (e.g., temporary protection of -SF₅ with Boc groups) to control nitro positioning .
  • Validate outcomes with NOESY NMR to confirm substitution patterns .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (2-nitro-5-(pentafluorosulfanyl)phenyl) acetate
Reactant of Route 2
Ethyl (2-nitro-5-(pentafluorosulfanyl)phenyl) acetate

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